molecular formula C16H25BN2O5S B3166873 4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 914606-94-3

4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B3166873
CAS No.: 914606-94-3
M. Wt: 368.3 g/mol
InChI Key: HTRQAKVQAAGOMU-UHFFFAOYSA-N
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Description

4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is a complex organic compound featuring a boronic acid derivative and a morpholine sulfonamide group

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The synthesis typically starts with the preparation of the boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound can be synthesized through the reaction of boronic acid with pinacol in the presence of a catalyst.

  • Sulfonamide Formation: The morpholine sulfonamide group is introduced through a reaction between morpholine and a suitable sulfonyl chloride under basic conditions.

  • Coupling Reaction: The final step involves coupling the boronic acid derivative with the morpholine sulfonamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed on the boronic acid group to produce boronic alcohols.

  • Substitution: The morpholine sulfonamide group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium or platinum.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

  • Substitution: Nucleophiles like amines or alcohols, and electrophiles like alkyl halides, are employed in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Boronic Alcohols: Resulting from the reduction of boronic acids.

  • Substituted Sulfonamides: Produced from nucleophilic substitution reactions involving the morpholine sulfonamide group.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in the synthesis of biaryls and other complex organic compounds.

Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in studying carbohydrate-protein interactions.

Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing new therapeutic agents. It can also be used as a precursor for the synthesis of pharmaceuticals.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The morpholine sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and selectivity.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.

  • Protein Binding: It can interact with proteins through hydrogen bonding and other non-covalent interactions, modulating their function.

Comparison with Similar Compounds

  • N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide: This compound features a pyrrolidine ring instead of morpholine, leading to different chemical properties and reactivity.

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound has a pyridine ring and a cyclopropanesulfonamide group, offering distinct biological and chemical properties.

Uniqueness: 4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is unique due to its combination of a boronic acid group and a morpholine sulfonamide group

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O5S/c1-15(2)16(3,4)24-17(23-15)13-5-7-14(8-6-13)18-25(20,21)19-9-11-22-12-10-19/h5-8,18H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRQAKVQAAGOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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